1-(4-Amino-3-(bromomethyl)phenyl)propan-1-one

Description

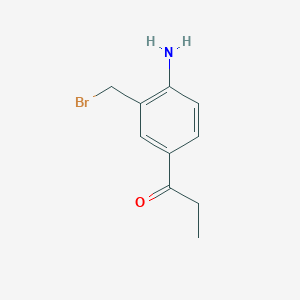

1-(4-Amino-3-(bromomethyl)phenyl)propan-1-one is a brominated aryl ketone featuring a propan-1-one backbone substituted with an amino (-NH₂) and bromomethyl (-CH₂Br) group on the phenyl ring.

Properties

Molecular Formula |

C10H12BrNO |

|---|---|

Molecular Weight |

242.11 g/mol |

IUPAC Name |

1-[4-amino-3-(bromomethyl)phenyl]propan-1-one |

InChI |

InChI=1S/C10H12BrNO/c1-2-10(13)7-3-4-9(12)8(5-7)6-11/h3-5H,2,6,12H2,1H3 |

InChI Key |

AQJLULLJWUQOLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)N)CBr |

Origin of Product |

United States |

Preparation Methods

Typical Synthetic Route

A common laboratory-scale synthetic route involves:

Bromomethylation of the aromatic ring:

- Starting from 4-amino-substituted phenyl derivatives, the bromomethyl group is introduced at the 3-position using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions.

- Solvents like dichloromethane or chloroform are used to maintain inert reaction environments.

- Temperature control (often low temperatures) is critical to avoid over-bromination or side reactions.

Formation of the propan-1-one side chain:

- The ketone functionality can be introduced via Friedel-Crafts acylation using propanoyl chloride or related reagents.

- Alternatively, multi-step synthesis may involve halogenated propanone intermediates that are further functionalized.

Protection and deprotection of the amino group:

- The 4-amino group may be temporarily protected (e.g., Boc or acetyl protection) during bromomethylation to prevent side reactions.

- Deprotection is performed after the key functional groups are installed.

Key Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Bromomethylation | N-bromosuccinimide (NBS), radical initiators | Conducted at 0–25 °C in CH2Cl2 or CHCl3 |

| Amino group protection | Boc anhydride, acetyl chloride | Protects amino group to avoid side reactions |

| Friedel-Crafts acylation | Propanoyl chloride, AlCl3 catalyst | Requires anhydrous conditions, temperature control |

| Purification | Recrystallization from CHCl3/CH3OH (1:1 v/v) | Effective for isolating pure product |

Industrial and Advanced Methods

- Catalytic approaches: Use of heterogeneous catalysts such as Ag₃PW₁₂O₄₀ has been reported to improve regioselectivity and reduce by-products in analogous β-amino ketone syntheses.

- Continuous flow synthesis: Allows precise control over reaction parameters, improving yield and purity while enabling scale-up.

- Stepwise functionalization: Sequential introduction of substituents with intermediate purification steps enhances overall efficiency.

Related Preparation Insights from Analogous Compounds

Although direct detailed protocols for this compound are limited, insights can be drawn from structurally related compounds such as 1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one and bromomethylated aromatic ketones.

- For example, bromination of 1-(4-Amino-3-(chloromethyl)phenyl)propan-1-one to introduce bromine on the propanone side chain is performed under mild conditions with controlled bromine addition to avoid dibromo side products.

- Substitution reactions on the halomethyl group allow further functionalization, often carried out with nucleophiles like amines or thiols.

- Purification typically involves recrystallization or chromatographic techniques to achieve high purity.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Condition | Remarks |

|---|---|---|

| Bromomethylation temperature | 0 to 25 °C | Low temperature avoids side reactions |

| Solvent | Dichloromethane, chloroform | Inert solvents preferred |

| Amino group protection | Boc or acetyl protection | Prevents unwanted side reactions |

| Catalyst (if used) | Ag₃PW₁₂O₄₀ (heterogeneous catalyst) | Enhances regioselectivity |

| Purification method | Recrystallization (CHCl3/CH3OH 1:1) | Effective for high purity |

| Industrial synthesis | Continuous flow reactors | Scalable, controlled conditions |

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3-(bromomethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Oxidation: Formation of nitro or nitroso compounds.

Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

The applications of 1-(4-Amino-3-(bromomethyl)phenyl)propan-1-one span several scientific and industrial fields, owing to its unique chemical structure featuring an amino group, a bromomethyl group, and a propanone group attached to a phenyl ring.

Scientific Research Applications

Chemistry this compound serves as a versatile intermediate in synthesizing complex organic molecules. The presence of multiple functional groups allows for a variety of chemical transformations, making it a valuable building block for creating more elaborate structures.

Biology This compound is studied for its potential biological activity and interactions with biomolecules. Its structure allows it to interact with biological systems, potentially leading to various biological effects.

Medicine Researches investigate this compound for potential therapeutic properties, including antimicrobial and anticancer activities. The compound's unique structure may allow it to interfere with biological processes in ways that can combat diseases.

Industry In industry, it is used to develop new materials and chemical processes. Its chemical properties can be harnessed to create innovative materials or improve existing chemical manufacturing techniques.

Detailed Analysis of Applications

| Application Area | Details |

|---|---|

| Organic Synthesis | Used as a building block for synthesizing complex organic molecules. The bromomethyl group can undergo nucleophilic substitution, while the amino group can be modified to introduce various functionalities. |

| Medicinal Chemistry | Explored for potential therapeutic applications such as antimicrobial and anticancer agents. The amino group can be modified to create a variety of derivatives with different biological activities. |

| Material Science | Used in the preparation of polymers and advanced materials with specific functional properties. The reactive bromomethyl group can be used to crosslink polymers or attach other functional groups. |

| Biological Studies | Investigated for its interactions with various biomolecules to understand its biological effects. The compound's structure may allow it to interact with enzymes or receptors, leading to potential biological activities. |

| Industrial Uses | Employed in developing new materials and chemical processes due to its versatile chemical properties. It can be used as a precursor in synthesizing various industrial chemicals or as an additive to modify the properties of materials. |

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-(bromomethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The amino group can form hydrogen bonds and participate in various biochemical interactions. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(4-Amino-3-(bromomethyl)phenyl)propan-1-one, highlighting differences in substituents, synthesis routes, and functional properties:

Structural and Functional Differences

- Halogenation Effects : Bromine substituents (e.g., in 1-(4-bromophenyl)propan-1-one) enhance electrophilicity, facilitating coupling reactions , while trifluoromethyl groups (e.g., 1-(3-(trifluoromethyl)phenyl)propan-1-one) increase metabolic stability and lipophilicity .

- Amino vs. Hydroxy Groups: The amino group in the target compound may improve solubility in polar solvents compared to hydroxy or non-polar substituents, as seen in 1-(4-hydroxyphenyl)propan-1-one .

Physicochemical Properties

- Solubility: The amino group in the target compound may improve aqueous solubility compared to halogenated analogs.

- Stability: Bromine substituents increase molecular weight and may reduce thermal stability compared to non-halogenated derivatives.

Biological Activity

1-(4-Amino-3-(bromomethyl)phenyl)propan-1-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its synthesis, biological activities, and potential applications in pharmacology.

Chemical Structure

The compound can be represented as follows:

where the bromomethyl group and amino group play crucial roles in its biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including bromination of the phenyl ring and subsequent reactions to introduce the amino and ketone functionalities. Various synthetic methodologies have been explored to optimize yield and purity, including the use of different solvents and catalysts.

Antimicrobial Activity

Recent studies have shown that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have been tested against various bacterial strains using the agar disc-diffusion method. Results indicated that certain derivatives displayed activity against Staphylococcus aureus and Escherichia coli, suggesting a potential for developing new antibacterial agents .

Anti-inflammatory Properties

Research has indicated that related compounds can inhibit inflammatory pathways, particularly through the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are crucial in the synthesis of pro-inflammatory mediators. For example, a study highlighted that certain phenolic compounds exhibited dual inhibition of iNOS and NF-κB, which are key players in inflammation .

Cytotoxicity Studies

Cytotoxicity assays performed on cell lines such as Vero cells showed that many derivatives of this compound were not cytotoxic at concentrations up to 50 µM. This suggests a favorable safety profile for further development .

Case Studies

Several case studies have documented the biological activities of derivatives similar to this compound:

- Antibacterial Activity : A study tested various imidazole derivatives against E. coli and S. aureus, revealing that compounds with bromine substitutions showed enhanced antibacterial properties compared to their non-brominated counterparts .

- Anti-inflammatory Activity : In vitro studies demonstrated that certain phenolic compounds inhibited NF-κB activation with IC50 values ranging from 19 µM to 50 µM, indicating their potential as anti-inflammatory agents .

Research Findings Summary

The following table summarizes key findings regarding the biological activities of related compounds:

Q & A

Basic: What synthetic methodologies are effective for preparing 1-(4-Amino-3-(bromomethyl)phenyl)propan-1-one, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves bromination of a precursor like 1-(4-aminophenyl)propan-1-one, followed by selective bromomethylation at the 3-position. Key steps include:

- Bromination control : Use N-bromosuccinimide (NBS) or HBr/H₂O₂ under controlled temperatures (0–25°C) to avoid over-bromination.

- Amino group protection : Protect the amine with acetyl or tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during bromomethylation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Yield optimization requires monitoring reaction time and stoichiometry, as excess brominating agents may degrade the product.

Basic: How can NMR spectroscopy resolve structural ambiguities in this compound, particularly the position of the bromomethyl group?

Answer:

- ¹H NMR : The bromomethyl (-CH₂Br) protons appear as a singlet (~δ 4.3–4.5 ppm) due to lack of neighboring hydrogens. Adjacent aromatic protons (3-position) show splitting patterns influenced by the substituent’s electron-withdrawing effect .

- ¹³C NMR : The bromomethyl carbon resonates at ~δ 30–35 ppm, while the carbonyl (C=O) appears at ~δ 200 ppm.

- NOESY/ROESY : Correlates spatial proximity between the bromomethyl group and the aromatic protons, confirming substitution at the 3-position .

Advanced: What crystallographic challenges arise in determining the crystal structure, and how can SHELX software address them?

Answer:

- Challenges : Low crystal quality, twinning, or weak diffraction due to flexible bromomethyl/amino groups.

- Solutions :

- Use SHELXT for dual-space structure solution, especially with high-resolution data (<1.0 Å).

- SHELXL refinement: Apply restraints for thermal motion of the bromomethyl group and hydrogen-bonding networks involving the amino group .

- For twinned crystals, employ the TWIN/BASF commands in SHELXL to model overlapping domains .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of the bromomethyl group in nucleophilic substitutions?

Answer:

- DFT calculations : Optimize the molecular geometry (B3LYP/6-31G*) to evaluate the electrophilicity of the bromomethyl carbon.

- Frontier molecular orbitals (FMOs) : The LUMO energy indicates susceptibility to nucleophilic attack. Lower LUMO energies correlate with higher reactivity .

- Charge distribution : Natural Bond Orbital (NBO) analysis identifies partial positive charges on the bromomethyl carbon, guiding predictions for SN2 reactions with amines/thiols .

Intermediate: How do researchers analyze conflicting spectral data (e.g., IR vs. NMR) for this compound?

Answer:

- IR discrepancies : A carbonyl stretch (C=O) at ~1680 cm⁻¹ may shift due to hydrogen bonding with the amino group. Compare with computed IR spectra (DFT) to validate assignments .

- NMR impurities : Residual solvents (e.g., DMF) may overlap with aromatic signals. Use deuterated solvents and 2D NMR (HSQC, HMBC) to resolve ambiguities .

Advanced: What strategies mitigate decomposition during storage or reactions involving the bromomethyl group?

Answer:

- Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent light-induced degradation.

- Reaction conditions : Avoid protic solvents (e.g., water/methanol) that may hydrolyze the bromomethyl group. Use anhydrous DMF or THF with molecular sieves .

- Stabilizers : Add radical scavengers (e.g., BHT) to inhibit radical-mediated decomposition during prolonged reactions .

Intermediate: What biological screening methodologies are suitable for studying this compound’s interactions with enzymes?

Answer:

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on the bromomethyl group’s potential as a covalent inhibitor .

- Enzyme assays : Monitor activity changes (e.g., fluorescence-based assays) in the presence of the compound. Pre-incubate with glutathione to test for thiol-reactivity (indicative of bromomethyl participation) .

Advanced: How can researchers resolve ambiguities in mass spectrometry (MS) data, such as unexpected adducts or fragmentation patterns?

Answer:

- High-resolution MS (HRMS) : Use ESI-TOF to distinguish between [M+H]⁺ (m/z ~279.05) and sodium/potassium adducts.

- MS/MS fragmentation : The bromomethyl group induces characteristic losses (e.g., –CH₂Br, ~107 Da). Compare with synthetic standards to confirm fragmentation pathways .

Basic: What safety protocols are critical when handling this compound’s bromomethyl group?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation.

- Spill management : Neutralize bromomethyl-containing spills with sodium thiosulfate to reduce toxicity .

- Waste disposal : Collect in halogenated waste containers and incinerate at high temperatures (>800°C) .

Advanced: How does the electron-withdrawing bromomethyl group influence the compound’s UV-Vis absorption properties?

Answer:

- UV-Vis analysis : The bromomethyl group red-shifts the π→π* transition of the aromatic ring (observed at ~267 nm in similar 4-bromo-substituted compounds) .

- Solvatochromism : Compare spectra in polar (acetonitrile) vs. nonpolar (hexane) solvents to assess charge-transfer interactions involving the amino and bromomethyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.